molecular formula C15H22N2O3 B7984708 (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7984708
M. Wt: 278.35 g/mol
InChI Key: FDZGWLMNRPIKMQ-CQSZACIVSA-N
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Description

(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 917357-85-8) is a chiral pyrrolidine derivative with a benzyl ester group at the 1-position and a methyl-(2-hydroxyethyl)amino substituent at the 3-position in the (R)-configuration. Its molecular formula is C₁₅H₂₂N₂O₃, with a molecular weight of 278.35 g/mol . Predicted physical properties include a density of 1.19±0.1 g/cm³ and a boiling point of 436.1±45.0 °C, though experimental validation is pending .

The compound’s structure combines a polar hydroxyethyl group, which enhances aqueous solubility, and a benzyl ester moiety that may act as a protective group or influence bioactivity. Its synthesis likely involves multi-step protection/deprotection strategies, as seen in analogous pyrrolidine benzyl ester syntheses (e.g., SEM ester formation and coupling reactions) . Potential applications include medicinal chemistry, particularly as an intermediate for protease inhibitors or antimalarial agents, given structural similarities to compounds in related studies .

Properties

IUPAC Name

benzyl (3R)-3-[2-hydroxyethyl(methyl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-16(9-10-18)14-7-8-17(11-14)15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZGWLMNRPIKMQ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrrolidine ring, a carboxylic acid moiety, and an esterified benzyl group, which contribute to its reactivity and interactions with biological targets.

  • Molecular Formula : C15H22N2O3
  • Molecular Weight : 278.34678 g/mol
  • CAS Number : Specific CAS number not provided in the search results.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of pharmacology. Its structural analogs have been studied for their potential applications in treating conditions such as cancer, neurological disorders, and metabolic diseases.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. The presence of the hydroxyethyl and methylamino groups enhances its binding affinity to various biological targets, potentially leading to therapeutic effects.

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Biological Activity
(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterC17H27N3O2Inhibits certain enzyme activities related to metabolic pathways.
3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterC17H25N3O2Exhibits anticancer properties in vitro with IC50 values in low micromolar range.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

  • Anticancer Activity : A study demonstrated that compounds structurally similar to this ester showed significant cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7. The most active derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Neuroprotective Effects : Research has indicated that derivatives of this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
  • Metabolic Regulation : Another study highlighted the role of similar compounds in modulating metabolic pathways, particularly through the inhibition of key enzymes involved in glucose metabolism .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a precursor in the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties.

Case Studies

  • Antidepressant Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antidepressant effects. For instance, studies have shown that modifications to the pyrrolidine structure can lead to enhanced serotonin reuptake inhibition, a mechanism associated with many antidepressants.
  • Neuroprotective Agents : The compound has been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer’s disease.

Synthesis of Chiral Drugs

As a chiral building block, (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester plays a crucial role in the asymmetric synthesis of various pharmaceuticals.

Applications in Drug Synthesis

  • Beta-blockers : It has been utilized in the synthesis of beta-blockers, which are widely used for cardiovascular diseases.
  • Anticancer Agents : The compound serves as an intermediate in the synthesis of anticancer drugs, showcasing its versatility in producing compounds with therapeutic efficacy against cancer.

Biochemical Research

The compound is also used in biochemical studies to understand enzyme interactions and metabolic pathways.

Research Findings

  • Enzyme Inhibition Studies : Studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.

Comparison with Similar Compounds

Substituent Effects

  • Hydroxyethyl vs. The hydroxyethyl group in the target compound improves solubility, critical for bioavailability in drug design .
  • Carbamic Acid Esters : Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester () introduces a carbamate group, which is hydrolytically stable compared to esters, suggesting prolonged in vivo activity .

Ring System Variations

  • Piperidine vs. Pyrrolidine : Piperidine derivatives () exhibit a six-membered ring, conferring greater conformational flexibility than pyrrolidine’s five-membered structure. This impacts binding affinity to biological targets like enzymes or receptors .

Functional Group Impact

  • Phosphinoyl and Carboxyl Groups: Compounds with phosphinoyl substituents () are potent ACE2 inhibitors due to their ability to chelate metal ions in enzyme active sites .
  • Chloroacetyl Substituents : The electrophilic chloro group in facilitates nucleophilic substitution reactions, making it a versatile intermediate for further derivatization .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester?

  • Methodological Answer : The compound is synthesized via multi-step routes involving:
  • Reductive amination : Reacting pyrrolidine derivatives with aldehydes (e.g., 2,3-difluorobenzaldehyde) in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol, followed by neutralization and extraction (yields ~102% crude product) .
  • Coupling reactions : Using bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyBrOP) and triethylamine (TEA) in dichloromethane to activate carboxylic acids for amide bond formation (yields ~94% after purification) .
  • Protection/deprotection strategies : tert-Butyldimethylsilyl (TBS) or 2-(trimethylsilyl)ethoxymethyl (SEM) groups protect hydroxyl or amine functionalities during synthesis .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • LCMS (Liquid Chromatography-Mass Spectrometry) : Used to confirm molecular weight (e.g., observed m/z 414 [M+H]⁺) and detect impurities .
  • HPLC (High-Performance Liquid Chromatography) : Retention time analysis under specific conditions (e.g., 0.63 minutes with SMD-TFA05 method) ensures purity .
  • NMR and IR spectroscopy : Validate stereochemistry and functional groups (e.g., benzyl ester carbonyl peaks at ~170 ppm in ¹³C NMR).

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to minimize inhalation risks .
  • Waste disposal : Segregate chemical waste and transfer it to certified hazardous waste handlers to prevent environmental contamination .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer :
  • Compare catalysts like PyBrOP (94% yield with TEA in dichloromethane) vs. BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride, 95% yield in coupling reactions) .
  • Key factors include:
  • Solvent polarity : Dichloromethane enhances reaction efficiency for bulky intermediates.
  • Catalyst loading : PyBrOP (1.3 equivalents) balances reactivity and by-product formation .
  • Temperature : Room temperature minimizes side reactions in reductive amination .

Q. What strategies mitigate steric hindrance during the coupling of bulky substituents to the pyrrolidine core?

  • Methodological Answer :
  • SEM protection : SEM-Cl shields hydroxyl groups, reducing steric clashes during coupling (92% yield in intermediate formation) .
  • Activating agents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for efficient amide bond formation in sterically crowded environments (80% yield) .
  • Stepwise deprotection : Sequential removal of TBS/SEM groups post-coupling avoids premature exposure of reactive sites .

Q. How should researchers resolve contradictions in reaction outcomes reported across literature methods?

  • Methodological Answer :
  • Parameter standardization : Replicate reactions under identical conditions (e.g., solvent volume, catalyst ratios) to isolate variables. For example, NaBH3CN in methanol/acetic acid (1:1) gives higher crude yields than alternative reductants .
  • By-product analysis : Use LCMS to identify impurities (e.g., over-reduction products) and adjust stoichiometry or reaction time accordingly.
  • Cross-validation : Compare purification methods (e.g., column chromatography vs. recrystallization) to address discrepancies in final purity .

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